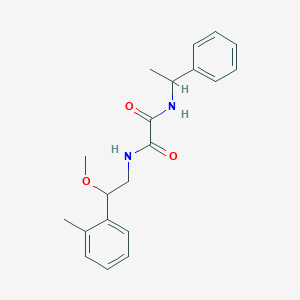

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14-9-7-8-12-17(14)18(25-3)13-21-19(23)20(24)22-15(2)16-10-5-4-6-11-16/h4-12,15,18H,13H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYOKBQHOLKYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC(C)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H24N2O3

- Molecular Weight : 340.4 g/mol

- Structure : The compound features a complex structure with methoxy groups and aromatic rings, which contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reagents : The reaction usually employs amines and oxalyl chloride.

- Solvents : Common solvents include dichloromethane and tetrahydrofuran.

- Conditions : Reactions are conducted at low temperatures to optimize yield and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibitory |

| Pseudomonas aeruginosa | Weak activity |

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary data suggest that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown:

- Cell Lines Tested : Human prostate carcinoma (PC-3), breast cancer (MCF-7).

- Mechanisms : Modulation of apoptotic pathways and reactive oxygen species (ROS) generation.

The biological effects of this compound are believed to stem from its interactions with specific molecular targets:

- Enzyme Modulation : The compound may bind to active sites on enzymes, altering their activity.

- Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

-

Antimicrobial Activity Study :

- In a study assessing the compound's efficacy against various pathogens, it was found to significantly inhibit the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.

- The study utilized standard disk diffusion methods to evaluate antibacterial activity, confirming the compound's potential as a lead candidate for antibiotic development.

-

Anticancer Efficacy Study :

- A recent investigation into its anticancer properties revealed that treatment with this compound resulted in a 70% reduction in viability of PC-3 cells after 48 hours, suggesting potent anticancer activity.

- Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, supporting its role in inducing programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table compares N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide with structurally or functionally related oxalamides from the evidence:

Structural and Functional Insights:

Substituent Effects on Bioactivity: Aromatic vs. Methoxy Positioning: The 2-methoxy group in the target compound may sterically hinder enzyme binding compared to 4-methoxy derivatives (e.g., Compound 17), which show stronger SCD inhibition .

Synthetic Feasibility :

- The target compound could be synthesized via General Procedure 1 (), involving oxalyl chloride-mediated coupling of amines. Yields for similar compounds range from 35% (Compound 17) to 64% (Compound 28) .

Toxicity and Metabolism :

- Methoxy and aryl groups (as in S336 and S5456) are associated with low CYP inhibition (<50% at 10 µM), suggesting the target compound may also exhibit favorable metabolic stability .

Potential Applications: Antiviral Activity: Thiazole- and chlorophenyl-containing oxalamides () inhibit HIV entry, but the target’s o-tolyl group may redirect activity toward other viral targets . Enzyme Inhibition: Bulky substituents (e.g., adamantyl in ) enhance selectivity for enzymes like soluble epoxide hydrolase, suggesting the target’s o-tolyl group could optimize binding to similar targets .

Q & A

Basic: What are the optimal synthetic routes for N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide?

Methodological Answer:

Synthesis typically involves sequential coupling of substituted amines with oxalyl chloride or activated oxalate esters. Key steps include:

Amine Activation: React 2-methoxy-2-(o-tolyl)ethylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .

Second Coupling: Add 1-phenylethylamine dropwise to the intermediate, maintaining pH 8–9 to ensure nucleophilic attack on the oxalamide carbonyl .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Critical Parameters:

- Temperature control (<10°C) minimizes side reactions like hydrolysis.

- TEA stoichiometry must exceed 2 equivalents to ensure complete deprotonation.

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.2–7.4 ppm (o-tolyl aromatic protons) and δ 3.3–3.6 ppm (methoxy and ethyl groups) .

- ¹³C NMR: Carbonyl signals at ~165–170 ppm confirm oxalamide formation .

Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]+) with <2 ppm error .

X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of methoxy and phenylethyl groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

Orthogonal Assays: Compare results from enzyme inhibition (e.g., soluble epoxide hydrolase) and cell-based viability assays to rule out off-target effects .

Purity Reassessment: Use HPLC-MS to detect trace impurities (<0.1%) that may interfere with biological activity .

Computational Validation: Perform molecular docking to verify binding affinity to reported targets (e.g., CYP450 isoforms) and correlate with experimental IC50 values .

Advanced: What experimental designs are recommended for evaluating its enzyme inhibition potential?

Methodological Answer:

In Vitro Assays:

- sEH Inhibition: Monitor hydrolysis of fluorescent substrates (e.g., PHOME) in recombinant enzyme preparations .

- Kinetic Analysis: Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations.

Structure-Activity Relationship (SAR): Synthesize analogs with modified methoxy or phenylethyl groups to identify critical pharmacophores .

Counter-Screening: Test against related enzymes (e.g., COX-2) to assess selectivity .

Advanced: How to analyze the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability Studies:

- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Oxalamides are prone to hydrolysis at pH <3 or >9 .

Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for oxalamides) .

Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track photodegradation products with LC-MS .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

ADMET Prediction: Use QikProp or SwissADME to estimate:

- LogP: ~3.5 (moderate lipophilicity due to methoxy and aromatic groups) .

- Permeability: Predict blood-brain barrier (BBB) penetration via polar surface area (<90 Ų suggests moderate CNS activity) .

Metabolism Simulation: Employ CYP450 docking (e.g., AutoDock Vina) to identify potential oxidation sites (e.g., o-tolyl methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.